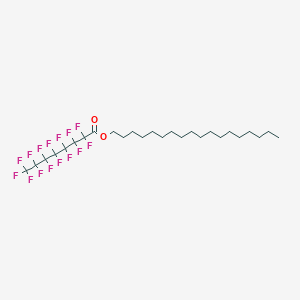
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- is a chemical compound with a complex structure that includes a silane core bonded to various organic groups
Vorbereitungsmethoden
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 1-methyl-3-phenylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and material synthesis.
Vergleich Mit ähnlichen Verbindungen
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can be compared with other similar compounds, such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar silane core but with a chloro group instead of the phenylpropoxy group.
Silane, dimethyl(1-phenylpropoxy)tridecyloxy-: This compound has a longer alkoxy chain, which can affect its reactivity and applications.
Eigenschaften
CAS-Nummer |
150272-59-6 |
|---|---|
Molekularformel |
C16H28OSi |
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(4-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-14(17-18(5,6)16(2,3)4)12-13-15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3 |
InChI-Schlüssel |
NDUAJYXGZATIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
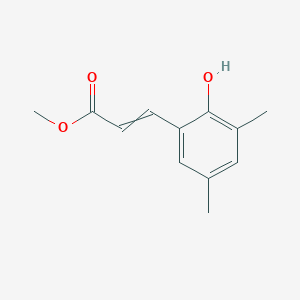
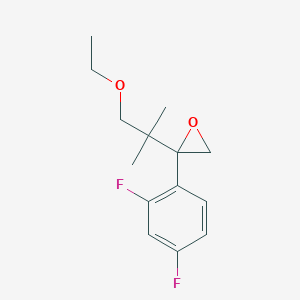
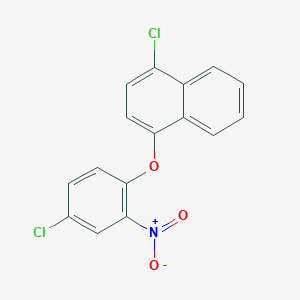
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
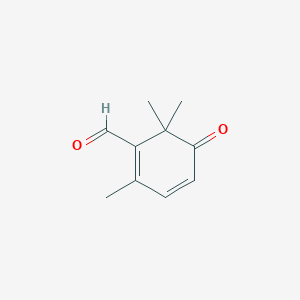
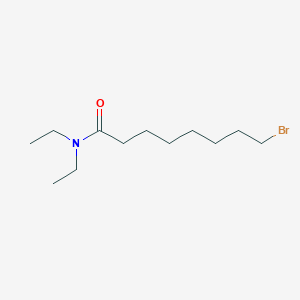

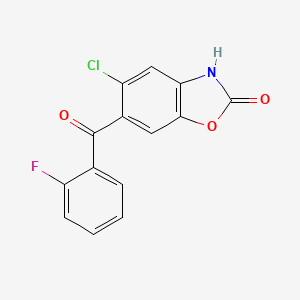

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
